Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]-
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Overview
Description
Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- is a chemical compound with the molecular formula C17H12N2O and a molecular weight of 260.29 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a quinoline moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and low production cost . Another approach involves the cyanation of benzene halides or toluene halides with ammonia .
Industrial Production Methods
Industrial production of benzonitrile derivatives often employs the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . This method is efficient and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted benzonitrile derivatives .
Scientific Research Applications
Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 4-((2-oxoquinolin-1(2H)-yl)-methyl)benzonitrile
- 4-(2-Oxo-1-imidazolidinyl)benzaldehyde
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
Uniqueness
Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quinoline moiety differentiates it from other benzonitrile derivatives, making it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
62455-78-1 |
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Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-[(2-oxoquinolin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C17H12N2O/c18-11-13-5-7-14(8-6-13)12-19-16-4-2-1-3-15(16)9-10-17(19)20/h1-10H,12H2 |
InChI Key |
LZZOAIIHTNQARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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